molecular formula C13H8N6 B1683209 Topiroxostat CAS No. 577778-58-6

Topiroxostat

Numéro de catalogue B1683209
Numéro CAS: 577778-58-6
Poids moléculaire: 248.24 g/mol
Clé InChI: UBVZQGOVTLIHLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Topiroxostat is a selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout . It regulates purine metabolism, and inhibition of the enzyme results in efficacious reduction of serum urate levels . It was approved for therapeutic use in Japan in 2013 and is marketed under the names Topiloric and Uriadec .


Synthesis Analysis

The synthesis of Topiroxostat involves adding 2-cyano-4-pyridine carboxylic acid into a reaction kettle, adding DMF, DIC N, N’ -diisopropylcarbodiimide and HOBT 1-hydroxybenzotriazole, stirring at room temperature for clearing, adding an intermediate, stirring at room temperature for 6h, and detecting by thin layer chromatography that the raw materials are completely reacted .


Molecular Structure Analysis

Topiroxostat has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .


Chemical Reactions Analysis

Topiroxostat is an orally active and potent inhibitor of xanthine oxidoreductase (XOR). The inhibition of XOR by topiroxostat is due to the formation of a covalent linkage to molybdenum via oxygen in the hydroxylation reaction intermediate .


Physical And Chemical Properties Analysis

Topiroxostat has a molecular formula of C13H8N6 and a molecular weight of 248.24 g/mol . The IUPAC name is 4- (5-pyridin-4-yl-1 H -1,2,4-triazol-3-yl)pyridine-2-carbonitrile .

Applications De Recherche Scientifique

1. Efficacy in Hyperuricemic Patients

Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been primarily used in Japan for treating hyperuricemic patients, both with and without gout. Studies have demonstrated a dose-response relationship in its effectiveness at lowering serum urate levels. For instance, a study conducted by Hosoya et al. (2016) confirmed this relationship in Japanese hyperuricemic patients, indicating a significant decrease in serum urate levels with topiroxostat administration Hosoya, Sasaki, & Ohashi, 2016.

2. Impact on Chronic Kidney Disease

Topiroxostat has shown promise in patients with stage 3 chronic kidney disease (CKD) and hyperuricemia. A study by Hosoya et al. (2014) evaluated its efficacy and safety, revealing that topiroxostat significantly reduced serum urate levels and urinary albumin-to-creatinine ratio in these patients Hosoya et al., 2014.

3. Pharmacokinetic and Pharmacodynamic Modeling

Research by Luo et al. (2019) employed physiologically based pharmacokinetic (PBPK) modeling integrated with drug-target residence time to predict the pharmacokinetics and pharmacodynamics of topiroxostat in humans. This approach helped in understanding the oral absorption, disposition, and in vivo pharmacological activity of topiroxostat Luo, Yu, Han, Yang, Ji, Huang, Wang, Liu, & Sun, 2019.

4. Long-Term Safety and Effectiveness

A long-term observational study by Ishikawa et al. (2020) on Japanese hyperuricemic patients, with or without gout, demonstrated the safety and effectiveness of topiroxostat over 54 weeks. The study found a low incidence of adverse drug reactions and a significant reduction in serum urate levels Ishikawa, Maeda, Hashimoto, Nakagawa, Ichikawa, Sato, & Kanno, 2020.

5. Renoprotective Effects

Topiroxostat has shown renoprotective effects in various studies. For example, Kamijo-Ikemori et al. (2016) demonstrated its efficacy in reducing renal damage in an adenine-induced renal injury model, suggesting a potential application in managing renal diseases Kamijo-Ikemori, Sugaya, Hibi, Nakamura, Murase, Oikawa, Hoshino, Hisamichi, Hirata, Kimura, & Shibagaki, 2016.

6. Podocyte Injury Inhibition

A study by Zhang et al. (2021) indicated that topiroxostat can ameliorate albuminuria in diabetic nephropathy models by preventing podocyte injury. This finding suggests its potential use in stabilizing slit diaphragm and foot processes, essential for kidney function Zhang, Fukusumi, Kayaba, Nakamura, Sakamoto, Ashizawa, & Kawachi, 2021.

Safety And Hazards

The overall incidence rate of adverse drug reactions to topiroxostat was 67.8%; on the final visit, the rate of adverse drug reactions was 66.7% with 120 mg/day, 72.2% with 160 mg/day, 53.8% with ≥ 200 mg/day, and 100% with the other dosages .

Orientations Futures

Topiroxostat has a safety profile similar to allopurinol and febuxostat, and potentially offers cardiovascular and renal benefits. In the future, we expect that topiroxostat could be a viable alternative to allopurinol and febuxostat .

Propriétés

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZQGOVTLIHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206462
Record name Topiroxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Uric acid synthesis depends on the action of xanthine oxidase activity in the conversion of hypoxanthine to xanthine, followed by the conversion of xanthine to uric acid. Xanthine oxidase consists of a molybdenum ion as cofactor in the active center that has different redox states upon substrate binding. When a substrate such as hypoxanthine or xanthine binds, xanthine oxidase hydroxylates it and molybdenum ion is reduced from hexavalent, Mo(VI), to tetravalent form, Mo(IV). Molybdenum ion is reoxidized into hexavalent state once the hydroxylated substrate, xanthine or uric acid, dissociates from the active site. Topiroxostat is shown to interact with multiple amino acid residues of the solvent channel and additionally forms a reaction intermediate by covalent binding with molybdenum (IV) ion via an oxygen atom. It also forms hydrogen bonds with molybdenum (VI) ion, suggesting that it has multiple inhibition modes to xanthine oxidase. Enhanced binding interactions to xanthine oxidase achieves delayed dissociation of topiroxostat from the enzyme. 2-hydroxy-topiroxostat, the metabolite formed by primary hydroxylation of topiroxostat by xanthine oxidase, also causes time and concentration-dependent inhibition of the enzyme. Topiroxostat is shown to inhibit ATP-binding cassette transporter G2 (ABCG2) in vitro, which is a membrane protein responsible for recovering uric acid in the kidneys and secreting uric acid from the intestines.
Record name Topiroxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Topiroxostat

CAS RN

577778-58-6
Record name Topiroxostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577778-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topiroxostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topiroxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Topiroxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPIROXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J877412JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Water (82 mL), 2-butanol (8.2 mL), and phosphoric acid (4.00 g) were added to 4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide (4) (9.25 g), and the mixture was stirred at 80° C. for 8 hours. The reaction mixture was cooled to room temperature, and precipitated crystals were recovered through filtration. The crystals were washed with a water-2-butanol (10:1) mixture (92.5 mL). The thus-washed crystal were dried at 80° C. for 13 hours under reduced pressure, to thereby yield 7.89 g of 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (1).
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topiroxostat
Reactant of Route 2
Topiroxostat
Reactant of Route 3
Topiroxostat
Reactant of Route 4
Topiroxostat
Reactant of Route 5
Topiroxostat
Reactant of Route 6
Topiroxostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.